molecular formula C16H24N2O3 B14787353 Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate

Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate

Cat. No.: B14787353
M. Wt: 292.37 g/mol
InChI Key: PROIQIHYUUSYMC-UHFFFAOYSA-N
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Description

Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate typically involves the reaction of benzyl chloroformate with a suitable amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Reaction of Benzyl Chloroformate with Amine:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using analytical techniques such as gas chromatography and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as a drug or drug intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The molecular pathways involved include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Signal Transduction: The compound can modulate signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]carbamate: Similar structure but with a phenylsulfonyl group instead of a propylcarbamoyl group.

    Benzylcarbamate: A simpler structure with only a benzyl group attached to the carbamate moiety.

Uniqueness

Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

benzyl N-[3-methyl-1-oxo-1-(propylamino)butan-2-yl]carbamate

InChI

InChI=1S/C16H24N2O3/c1-4-10-17-15(19)14(12(2)3)18-16(20)21-11-13-8-6-5-7-9-13/h5-9,12,14H,4,10-11H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

PROIQIHYUUSYMC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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